
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde is an organic compound with the molecular formula C13H17NO4 It is a benzaldehyde derivative characterized by the presence of a methoxy group at the 5-position and a morpholin-4-ylethoxy group at the 2-position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methoxybenzaldehyde and 2-(2-chloroethoxy)morpholine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Product Isolation: After the reaction is complete, the product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography.
Industrial Production Methods
While specific industrial production methods for 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques to ensure product purity.
化学反应分析
Types of Reactions
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and morpholin-4-ylethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-methoxy-2-(2-morpholin-4-ylethoxy)benzoic acid.
Reduction: 5-methoxy-2-(2-morpholin-4-ylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Industry: Used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds with nucleophilic residues. The methoxy and morpholin-4-ylethoxy groups can influence the compound’s binding affinity and specificity by providing additional points of interaction.
相似化合物的比较
Similar Compounds
3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
2-(2-Morpholin-4-yl-ethoxy)benzaldehyde: Lacks the methoxy group at the 5-position.
4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde: Different substitution pattern on the benzene ring.
Uniqueness
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde is unique due to the specific positioning of the methoxy and morpholin-4-ylethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C14H19NO4/c1-17-13-2-3-14(12(10-13)11-16)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 |
InChI 键 |
SGLZCBTXKZGXDI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OCCN2CCOCC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


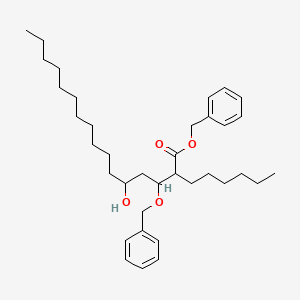



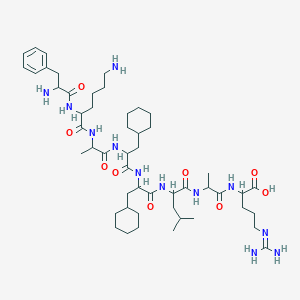


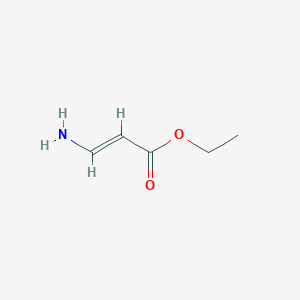

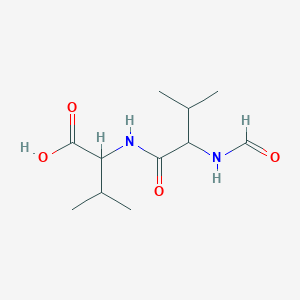
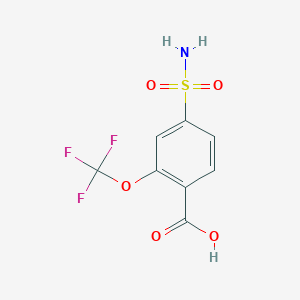
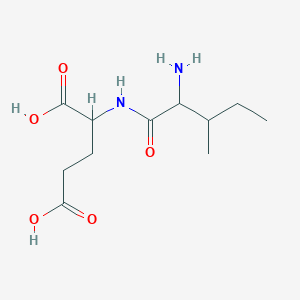
![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)
![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)
